5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane
Overview
Description
5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane is a chemical compound that belongs to the class of dioxepanes This compound is characterized by the presence of bromine and chlorine atoms attached to a dioxepane ring structure
Preparation Methods
The synthesis of 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane typically involves the reaction of 2,4-dichlorophenol with bromine in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Scientific Research Applications
5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects.
Comparison with Similar Compounds
5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane can be compared with other similar compounds, such as:
2,3-Dihydro-6-nitroimidazo[2,1-b]oxazole: This compound is known for its bactericidal action against Mycobacterium tuberculosis and other acid-fast bacteria.
Cycloalkanes: These compounds contain rings of carbon atoms and are known for their stability and unique chemical properties.
The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms attached to the dioxepane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5,6-dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2Cl2O2/c12-8-4-16-11(17-5-9(8)13)7-2-1-6(14)3-10(7)15/h1-3,8-9,11H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAWYKFXGMWDSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(COC(O1)C2=C(C=C(C=C2)Cl)Cl)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401236703 | |
Record name | 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401236703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317820-37-4 | |
Record name | 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317820-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401236703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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